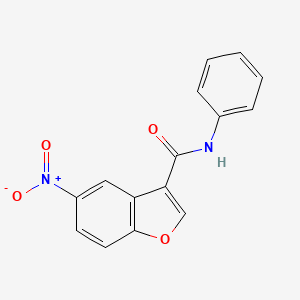
5-nitro-N-phenyl-1-benzofuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-nitro-N-phenyl-1-benzofuran-3-carboxamide is a compound belonging to the benzofuran class of compounds. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N-phenyl-1-benzofuran-3-carboxamide typically involves the nitration of N-phenyl-1-benzofuran-3-carboxamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is followed by purification steps such as recrystallization to obtain the desired product in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-nitro-N-phenyl-1-benzofuran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide or other nucleophiles in an appropriate solvent.
Major Products Formed
Oxidation: Formation of corresponding nitroso or hydroxylamine derivatives.
Reduction: Formation of 5-amino-N-phenyl-1-benzofuran-3-carboxamide.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
5-nitro-N-phenyl-1-benzofuran-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential antibacterial and anti-tumor activities.
Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-nitro-N-phenyl-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or pathways involved in cell proliferation, contributing to its anti-tumor activity .
Comparison with Similar Compounds
Similar Compounds
- 5-nitro-2-phenylbenzofuran
- 5-nitro-3-phenylbenzofuran
- 5-nitro-4-phenylbenzofuran
Uniqueness
5-nitro-N-phenyl-1-benzofuran-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other benzofuran derivatives. Its nitro group at the 5-position and the carboxamide group at the 3-position contribute to its unique chemical reactivity and biological properties .
Properties
Molecular Formula |
C15H10N2O4 |
|---|---|
Molecular Weight |
282.25 g/mol |
IUPAC Name |
5-nitro-N-phenyl-1-benzofuran-3-carboxamide |
InChI |
InChI=1S/C15H10N2O4/c18-15(16-10-4-2-1-3-5-10)13-9-21-14-7-6-11(17(19)20)8-12(13)14/h1-9H,(H,16,18) |
InChI Key |
LLTQMGHVVVVKNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=COC3=C2C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-dichloro-N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}benzenesulfonamide](/img/structure/B12479184.png)
![2-bromo-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12479190.png)
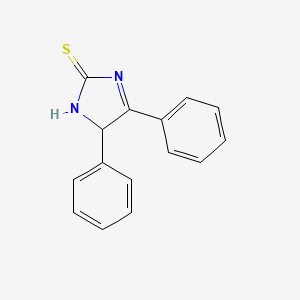
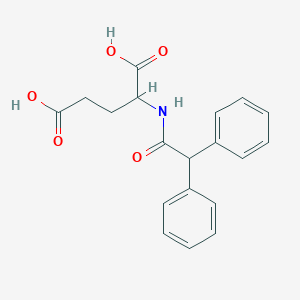
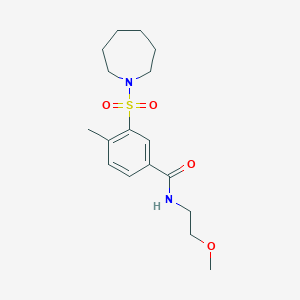
![4-butoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12479228.png)
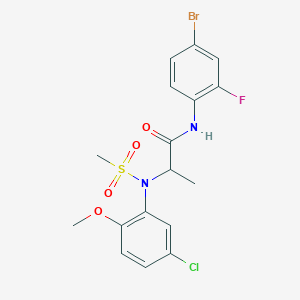
![N-[3-(Dimethylamino)propyl]-2-[N-(2-methylphenyl)benzenesulfonamido]acetamide](/img/structure/B12479243.png)
![1-{3-[(4-chlorobenzyl)oxy]phenyl}-N-(4-methoxybenzyl)methanamine](/img/structure/B12479246.png)
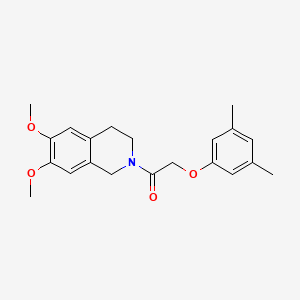
![N-[2-(azepan-1-ylcarbonyl)phenyl]-N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12479252.png)
![N-[(2Z)-3-(1H-benzimidazol-2-yl)-6,8-dichloro-2H-chromen-2-ylidene]-3-methylaniline](/img/structure/B12479268.png)
![5-(4-chlorophenyl)-11-ethyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B12479276.png)
![4-Amino-2-(3-bromophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B12479281.png)
